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Compound of Interest

Compound Name: Hexafluoroethane

Cat. No.: B1207929 Get Quote

An in-depth technical guide on the spectroscopic analysis of hexafluoroethane (C₂F₆) is

presented for researchers, scientists, and professionals in drug development. This document

details the experimental protocols for infrared, Raman, and nuclear magnetic resonance

spectroscopy and summarizes the quantitative data in structured tables. Visual diagrams of the

experimental workflows are provided to clarify the methodologies.

Infrared (IR) Spectroscopy
Infrared spectroscopy of hexafluoroethane is primarily conducted on gaseous samples to

study its vibrational modes. The molecule's high symmetry influences its IR spectrum, making

certain fundamental vibrations infrared-inactive.

Experimental Protocol: Gas-Phase IR Spectroscopy
The following protocol is a synthesis of methodologies reported for obtaining gas-phase

infrared absorption spectra of hexafluoroethane.[1]

Sample Preparation: High-purity hexafluoroethane gas is introduced into an infrared gas

cell. Cell lengths can vary, with 5 cm being common for many measurements and longer

path lengths (e.g., 1 meter) used for regions with weak absorption.[1]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used. For

broad spectral range analysis (e.g., 2 to 40 μm), multiple prism materials are required, such

as lithium fluoride (LiF), sodium chloride (NaCl), potassium bromide (KBr), and thallium

bromide-iodide (KRS-5).[1]
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Data Acquisition:

The gas cell is filled with C₂F₆ at a controlled pressure, for instance, 500 mm Hg. The

pressure may be adjusted to optimize the observation of both strong and weak absorption

bands.[1]

A background spectrum of the evacuated cell is recorded.

The sample spectrum is then recorded. For regions with weak radiation, such as the far-

infrared, a sensitive detector like a Golay detector may be employed, while a vacuum

thermocouple is suitable for other regions.[1]

The spectrum is typically plotted as percentage transmission versus wavelength (μm) or

wavenumber (cm⁻¹).[1]
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Workflow for Gas-Phase Infrared Spectroscopy of C₂F₆.
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Infrared Spectroscopy Data
The observed infrared absorption bands for gaseous hexafluoroethane are summarized

below.

Wavenumber
(cm⁻¹)

Wavelength (μm) Assignment Type

216 46.30 ν₁₂ Fundamental (Eu)

523 19.12 ν₁₁ Fundamental (Eu)

714 14.01 ν₆ Fundamental (A₂u)

1117 8.95 ν₅ Fundamental (A₂u)

1251 7.99 ν₁₀ Fundamental (Eu)

1370 7.30 ν₈ + ν₁₁ Combination

1430 6.99 2 x ν₆ Overtone

1770 5.65 ν₂ + ν₁₁ Combination

2230 4.48 2 x ν₅ Overtone

2360 4.24 ν₃ + ν₁₀ Combination

2500 4.00 2 x ν₁₀ Overtone

Data sourced from

NIST Chemistry

WebBook and

computational studies.

[2]

Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy, as different

selection rules apply. It is particularly useful for observing vibrational modes that are symmetric

and do not involve a change in dipole moment.
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Experimental Protocol: Liquid-Phase Raman
Spectroscopy
The following is a generalized protocol for obtaining the Raman spectrum of liquid

hexafluoroethane, based on standard practices.[3][4]

Sample Preparation: Gaseous hexafluoroethane is condensed into a sealed glass or quartz

capillary tube to form a liquid sample. The use of glass or quartz is an advantage over IR

spectroscopy, which often requires salt-based windows.[3]

Instrumentation: A Raman spectrometer equipped with a high-intensity laser source, such as

a frequency-doubled Nd:YAG laser, is used for excitation.[4] The instrument includes

collection optics (typically in a 90° or 180° backscattering geometry), a monochromator or

interferometer, and a sensitive detector like a Charge-Coupled Device (CCD).[4][5]

Data Acquisition:

The laser is focused onto the liquid sample in the capillary tube.

The scattered light is collected by the optics and directed into the spectrometer.

A notch or edge filter is used to block the intense Rayleigh scattered light at the laser

frequency, allowing only the weaker Raman scattered light (Stokes and anti-Stokes) to

reach the detector.

The spectrum is recorded over a range of Raman shifts (typically 100 to 4000 cm⁻¹) and

plotted as intensity versus Raman shift.

Depolarization ratios can be measured by inserting polarizers in the incident and scattered

beams to help with peak assignments.[6]
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Raman Spectroscopy Data
The fundamental Raman active modes for hexafluoroethane are listed below.

Raman Shift (cm⁻¹) Symmetry Assignment

349 A₁g ν₃ (CF₃ rock)

380 E₉ ν₉ (CF₃ rock)

620 E₉ ν₈ (CF₃ def.)

809 A₁g ν₂ (C-C stretch)

1237 E₉ ν₇ (C-F stretch)

1417 A₁g ν₁ (C-F stretch)

Data sourced from

computational chemistry

databases and published

spectra.[7] Note that some

bands may exhibit splitting due

to Fermi resonance.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a powerful technique for analyzing fluorinated compounds like hexafluoroethane
due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[8][9]

Experimental Protocol: ¹⁹F NMR Spectroscopy
A typical protocol for acquiring a ¹⁹F NMR spectrum of hexafluoroethane is as follows.[10]

Sample Preparation: A sample of hexafluoroethane, often dissolved in a deuterated solvent

(e.g., CDCl₃) in a standard 5 mm NMR tube, is prepared. An internal standard is added for

chemical shift referencing. Trichlorofluoromethane (CCl₃F) is the conventional standard for

¹⁹F NMR, with its signal set to 0 ppm.[11][12]
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Instrumentation: A high-field NMR spectrometer (e.g., 200 MHz or higher) equipped with a

fluorine-observe probe is used.[11][13]

Data Acquisition:

The sample is placed in the spectrometer's magnet and the field is locked onto the

deuterium signal of the solvent.

The probe is tuned to the ¹⁹F frequency.

A standard pulse-acquire experiment is performed. Key parameters include the acquisition

time, relaxation delay, and number of scans. For quantitative results, the relaxation delay

should be at least five times the longitudinal relaxation time (T₁).[9]

The resulting Free Induction Decay (FID) is recorded.

Data Processing:

The FID is Fourier transformed to produce the frequency-domain spectrum.

The spectrum is phased and baseline corrected.

The chemical shifts are referenced to the internal standard (CCl₃F).
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Workflow for ¹⁹F Nuclear Magnetic Resonance Spectroscopy.
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NMR Spectroscopy Data
Due to the molecular symmetry of hexafluoroethane (D₃d point group), all six fluorine atoms

are chemically and magnetically equivalent. Consequently, the ¹⁹F NMR spectrum consists of a

single sharp peak.

Nucleus Chemical Shift (δ) Standard Multiplicity

¹⁹F -58.6 ppm CCl₃F Singlet

Data sourced from

SpectraBase.[11] The

chemical shift falls

within the typical

range for -CF₃ groups.

[12] No homonuclear

¹⁹F-¹⁹F coupling is

observed due to the

equivalence of all

fluorine atoms. The

¹³C NMR spectrum

would show a septet

due to coupling with

the three attached

fluorine atoms.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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